molecular formula C11H14ClNOS B13321851 1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13321851
M. Wt: 243.75 g/mol
InChI Key: KVYYTISWNWORNZ-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or chlorine gas.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by other suitable methods.

    Coupling Reaction: The final step involves coupling the chlorothiophene and piperidine rings through a suitable linker, often using reagents like lithium diisopropylamide (LDA) or other strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the ethanone group.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the target and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs. The chlorine atom can also affect the compound’s electronic properties, making it suitable for specific applications in materials science.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H14ClNOS/c12-11-5-4-10(15-11)9(14)7-8-3-1-2-6-13-8/h4-5,8,13H,1-3,6-7H2

InChI Key

KVYYTISWNWORNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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